![molecular formula C16H12ClNOS B1226066 2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde CAS No. 338416-17-4](/img/structure/B1226066.png)
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
"2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde" is a compound that belongs to the class of organic compounds known as indoles. Indoles and their derivatives are of significant interest in organic chemistry due to their diverse range of biological activities and their presence in many natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives can involve several steps and methods. For instance, 3-(4-Chlorophenyl)-6-hydroxy-4-methoxy-1-(toluene-4-sulfonyl)indole-7-carbaldehyde, a related compound, can undergo alkylation and further base treatment to produce furano[2,3-g]indoles (Pchalek, Kumar, & Black, 2021).
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of substituents like the 4-chlorophenylsulfanyl group can significantly affect the electronic and steric properties of the molecule. X-ray diffraction methods are often used to establish the structure of such compounds (Vikrishchuk et al., 2019).
Chemical Reactions and Properties
Indole derivatives can participate in various chemical reactions, forming new heterocyclic compounds. The reaction of indole carbaldehydes with triazole thiols, for example, results in the formation of triazolo(thiadiazepino)indoles, demonstrating the reactivity of the indole aldehyde group (Vikrishchuk et al., 2019).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Indole derivatives, including those related to "2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde," have been used in the synthesis of furano[2,3-g]indoles, which are significant in medicinal chemistry. A study demonstrated the alkylation and cyclization processes involved in synthesizing these compounds (Pchalek, Kumar, & Black, 2021).
Fluorescence Properties and Photophysical Studies : The fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines, synthesized from indole-3-carbaldehyde derivatives, were investigated. These compounds show significant potential as fluorescent and semiconductor materials due to their high fluorescence quantum yield and photophysical properties (Sravanthi & Manju, 2015).
Catalysis Applications : Indole-based ligands derived from 1H-indole-3-carbaldehyde have been developed for use in palladacycles, which serve as efficient catalysts in Suzuki–Miyaura coupling and allylation reactions. These findings highlight the versatility of indole derivatives in catalytic processes (Singh, Saleem, Pal, & Singh, 2017).
Synthesis of Bioactive Molecules : Research has demonstrated the synthesis of various heterocyclic compounds from indole-3-carbaldehydes, which have potential applications in developing new pharmacologically active molecules. For instance, the creation of triazolo(thiadiazepino)indoles was reported, highlighting the synthetic versatility of these indole derivatives (Vikrishchuk, Suzdalev, Dranikova, Tkachev, & Shilov, 2019).
Synthesis and Evaluation of Schiff Bases : Schiff bases derived from indole-3-carbaldehydes have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. This underscores the potential therapeutic applications of these compounds (Kate, Gurame, Sirsat, Khanapure, Chavan, & Bachute, 2020).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-methylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJPKXRAUPCQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1SC3=CC=C(C=C3)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




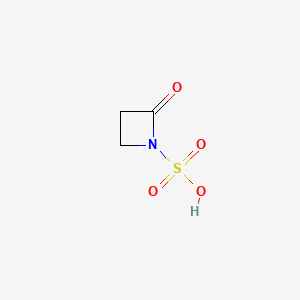
![2-[(2-{4-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-2-oxoethyl)thio]-3-morpholin-4-ylquinoxaline](/img/structure/B1225988.png)
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
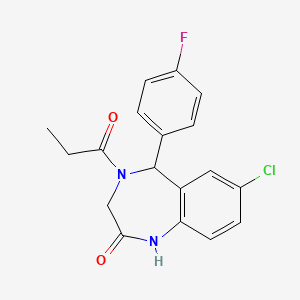
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![1-(3-Methoxyphenyl)-3-[5-(2-methyl-1-piperidinyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B1225996.png)
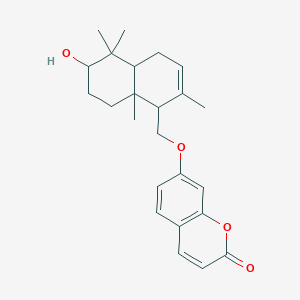
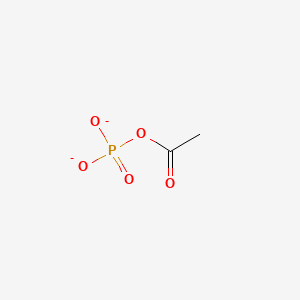
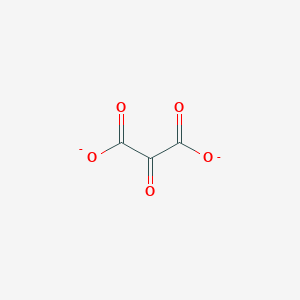
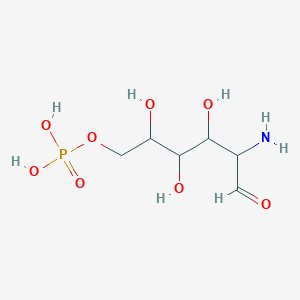

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
